molecular formula C15H12F3N3OS B14320785 1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]- CAS No. 103577-39-5

1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-

Cat. No.: B14320785
CAS No.: 103577-39-5
M. Wt: 339.3 g/mol
InChI Key: CVNGIDKEZFQMSE-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The presence of the trifluoroethoxy group and the pyridinyl moiety in this compound suggests it may have unique chemical and biological properties.

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]- typically involves multiple steps, starting with the preparation of the benzimidazole core This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivativesFor example, the trifluoroethoxy group can be introduced using trifluoroethanol in the presence of a suitable base, while the pyridinyl moiety can be added through a nucleophilic substitution reaction .

Industrial production methods for this compound would likely involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl moiety, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, make it a subject of interest in biological research.

    Medicine: Due to its structural similarity to other benzimidazole derivatives, it may be investigated for its potential therapeutic effects, including as an anti-inflammatory or antiparasitic agent.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]- is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, potentially inhibiting their activity. The trifluoroethoxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets. The pyridinyl moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]- can be compared with other benzimidazole derivatives, such as:

    Pantoprazole: A proton pump inhibitor used to treat acid-related disorders. It contains a similar benzimidazole core but differs in its substituents, which affect its pharmacological properties.

    Albendazole: An antiparasitic agent used to treat various parasitic infections. It also has a benzimidazole core but with different substituents that confer its antiparasitic activity.

    Mebendazole: Another antiparasitic agent with a benzimidazole core, used to treat helminth infections.

Properties

CAS No.

103577-39-5

Molecular Formula

C15H12F3N3OS

Molecular Weight

339.3 g/mol

IUPAC Name

2-[[4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C15H12F3N3OS/c16-15(17,18)9-22-11-5-6-19-10(7-11)8-23-14-20-12-3-1-2-4-13(12)21-14/h1-7H,8-9H2,(H,20,21)

InChI Key

CVNGIDKEZFQMSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=NC=CC(=C3)OCC(F)(F)F

Origin of Product

United States

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